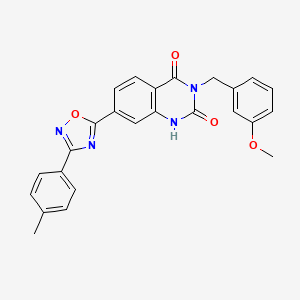

3-(3-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with a dione moiety. The structure incorporates a 3-methoxybenzyl group at position 3 and a 3-(p-tolyl)-1,2,4-oxadiazole substituent at position 5. These modifications are critical for its physicochemical and biological properties.

The synthesis of such derivatives typically involves multi-step reactions, including condensation of acid chlorides with amines or hydrazides, followed by cyclization. For example, describes analogous quinazolinone derivatives synthesized via diazotization and coupling with azo or triazole groups, highlighting the versatility of quinazoline scaffolds in medicinal chemistry .

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-15-6-8-17(9-7-15)22-27-23(33-28-22)18-10-11-20-21(13-18)26-25(31)29(24(20)30)14-16-4-3-5-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEXNQNLEXBUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(3-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of the compound is as follows:

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that quinazoline derivatives could effectively inhibit the growth of various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These results suggest that the compound may serve as a promising lead for further development in cancer therapeutics.

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings:

In vitro assays demonstrated that the compound significantly reduced the production of TNF-α and IL-6 in activated macrophages.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 50 | 75 |

This data indicates that the compound possesses substantial anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives has been well-documented. The compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Quinazoline derivatives often act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Interaction with Receptors: The ability to bind to specific receptors may modulate various signaling pathways related to cell survival and immune response.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

To contextualize the compound’s uniqueness, we compare it with three classes of analogs: quinazolinone derivatives, oxadiazole-containing heterocycles, and trimethoxyphenyl-linked combretastatin analogs.

Quinazolinone Derivatives with Azo/Triazole Substituents

details quinazolin-4-one derivatives substituted with azo (compounds 5–9) or 1,2,3-triazole (11,12) groups. These analogs exhibit distinct electronic properties due to their substituents:

- Azo groups (e.g., compound 5) introduce conjugation, which may enhance UV absorption but reduce metabolic stability compared to oxadiazoles.

In contrast, the oxadiazole substituent in the target compound provides a balance of rigidity and metabolic resistance, making it more suitable for prolonged biological activity .

Oxadiazole-Containing Heterocycles

The 1,2,4-oxadiazole ring in the target compound is structurally analogous to oxazolones reported in . For instance, 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one shares a similar heterocyclic core but differs in substituents. The trimethoxyphenyl groups in ’s compounds enhance tubulin-binding activity (relevant in anticancer research), whereas the p-tolyl group in the target compound may prioritize selectivity for other targets, such as kinases or receptors .

Trimethoxyphenyl-Linked Combretastatin Analogs

also describes combretastatin analogs with trimethoxyphenyl groups. These compounds, such as N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a–c) , emphasize the role of methoxy substituents in modulating solubility and microtubule disruption. The target compound’s single methoxy group (vs. three in combretastatin analogs) suggests a trade-off between hydrophobicity and target engagement .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., acid chloride condensation) but requires specialized oxadiazole-forming steps, such as cyclization of amidoximes with carboxylic acid derivatives.

- Bioactivity Trends: Oxadiazole-containing quinazolinones often outperform azo analogs in stability but may lag behind combretastatin derivatives in cytotoxicity due to fewer methoxy groups .

- Optimization Potential: Hybridizing the target compound’s oxadiazole moiety with trimethoxyphenyl groups (as in ) could yield analogs with enhanced dual mechanisms of action.

Q & A

Q. Table 1: Key Functional Groups and Implications

Basic: What are the standard synthetic routes for this compound?

Answer:

Synthesis typically involves multi-step reactions :

Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

Oxadiazole Introduction : Reaction of nitrile intermediates with hydroxylamine, followed by cyclization using catalysts like NaHCO₃ in DMF .

Substituent Coupling : Alkylation or nucleophilic substitution to attach the 3-methoxybenzyl and p-tolyl groups .

Q. Critical Parameters :

- Solvent choice (e.g., DMF for polar intermediates) .

- Temperature control (reflux for cyclization steps) .

- Purification via column chromatography or recrystallization .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:

Yield optimization requires systematic adjustments:

Q. Example Workflow :

Vary catalysts in oxadiazole cyclization (Table 2).

Monitor progress via TLC/HPLC .

Q. Table 2: Catalyst Impact on Oxadiazole Cyclization Yield

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaH | DMF | 72 | |

| K₂CO₃ | DMSO | 65 | |

| Et₃N | THF | 58 |

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

SAR analysis should focus on systematic substituent variation :

- Modify Substituents : Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .

- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity changes .

Key Consideration : Correlate logP values (lipophilicity) with cellular uptake data to refine SAR .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Contradictions may arise from assay variability or impurity effects . Mitigation strategies include:

- Standardized Protocols : Replicate assays using identical cell lines (e.g., HepG2 vs. HEK293) and controls .

- Purity Validation : Characterize compounds via HPLC (>95% purity) and NMR to exclude confounding impurities .

- Mechanistic Studies : Use knockout cell models to confirm target specificity .

Case Study : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .

Advanced: What computational methods are suitable for predicting interaction mechanisms?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess binding stability .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Pharmacophore Modeling : Identify critical interaction points using tools like Schrödinger’s Phase .

Q. Table 3: Computational Tools for Mechanism Prediction

| Method | Application | Reference |

|---|---|---|

| AutoDock Vina | Docking affinity prediction | |

| GROMACS | Binding stability over time | |

| Gaussian (DFT) | Electronic structure analysis |

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility without compromising target binding .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .

- Pro-drug Strategies : Mask polar groups with cleavable moieties (e.g., acetyl) for enhanced absorption .

Example : Replacing the methoxy group with a morpholine ring improved aqueous solubility in a related quinazoline derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.